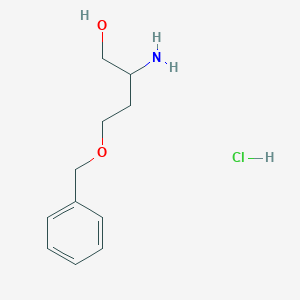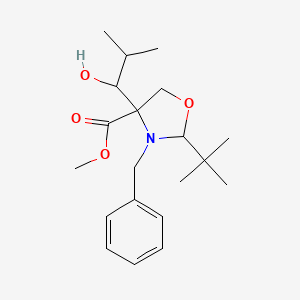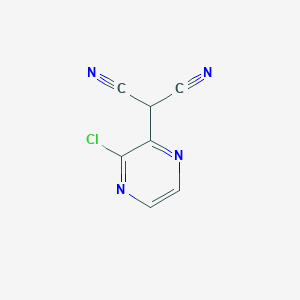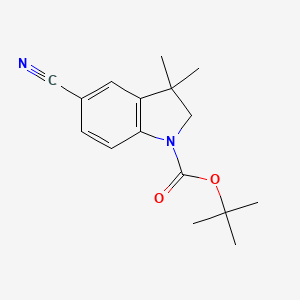
2-Amino-4-(benzyloxy)butan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(benzyloxy)butan-1-olhydrochloride: is an organic compound with the molecular formula C11H17NO2·HCl It is a hydrochloride salt form of 2-amino-4-(benzyloxy)butan-1-ol, which is a derivative of butanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(benzyloxy)butan-1-olhydrochloride typically involves the reaction of 4-(benzyloxy)butan-2-one with ammonia or an amine source under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Starting Material: 4-(benzyloxy)butan-2-one
Reagent: Ammonia or an amine source
Reaction Conditions: Controlled temperature and pressure
Product Formation: 2-amino-4-(benzyloxy)butan-1-ol
Salt Formation: Addition of hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Amino-4-(benzyloxy)butan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
Chemistry: 2-Amino-4-(benzyloxy)butan-1-olhydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino alcohols.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-4-(benzyloxy)butan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 4-Amino-1-(benzyloxy)butan-2-ol
- 2-Amino-4-(benzyloxy)butan-1-ol
- 4-(Benzyloxy)butan-2-one
Comparison: Compared to similar compounds, 2-amino-4-(benzyloxy)butan-1-olhydrochloride has unique properties due to the presence of both an amino group and a benzyloxy group
特性
分子式 |
C11H18ClNO2 |
|---|---|
分子量 |
231.72 g/mol |
IUPAC名 |
2-amino-4-phenylmethoxybutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H |
InChIキー |
UWEBPTIXHGQHGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)

![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)



![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)






